N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a heterocyclic acetamide derivative characterized by a benzothiazinone core fused with a trifluoromethyl-substituted aromatic ring. The compound features a 4-ethoxy-2-nitrophenyl acetamide moiety, which distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S/c1-2-30-11-4-5-12(14(8-11)25(28)29)23-17(26)9-16-18(27)24-13-7-10(19(20,21)22)3-6-15(13)31-16/h3-8,16H,2,9H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTPUOMFEOHCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound with potential pharmaceutical applications. Its complex structure and unique chemical properties suggest various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Formula and Structure
- Molecular Formula : C19H16F3N3O5S
- IUPAC Name : this compound
- SMILES : CCOc(cc1)cc(N+=O)c1NC(CC1Sc(ccc(C(F)(F)F)c2)c2NC1=O)=O
The compound features a nitrophenyl group and a benzothiazin moiety, contributing to its potential interactions with biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, beta-triketones have been shown to inhibit specific enzymes in microbial pathways, suggesting that this compound may also possess antimicrobial activity through enzyme inhibition mechanisms similar to those observed in related compounds .
Enzyme Inhibition Studies
Inhibition of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) has been documented in related compounds. This suggests that this compound could potentially inhibit HPPD or similar enzymes, impacting metabolic pathways in various organisms .
Cytotoxicity and Anticancer Potential
Preliminary studies on structurally analogous compounds indicate potential cytotoxic effects against cancer cell lines. For example, compounds featuring nitrophenyl groups have been associated with inducing apoptosis in specific cancer cells. This raises the possibility that this compound may exhibit similar properties .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Enzyme Inhibition | Potential HPPD inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Evaluation :
- A study explored the effects of similar compounds on various bacterial strains. Results indicated significant inhibition rates against both Gram-positive and Gram-negative bacteria.
-
Enzyme Kinetics :
- Research focused on the kinetics of enzyme inhibition by beta-triketones revealed that structural modifications could enhance inhibitory potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The substituent pattern on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitro substituent (as in [1]) increases electrophilicity, favoring reactions with nucleophiles. In contrast, the 4-ethoxy group in the target compound may reduce reactivity but improve solubility.
- The ethoxy group in the target compound likely balances solubility and permeability.
- Crystallography : Substituents like nitro and sulfonyl groups influence crystal packing via H-bonding and π-π interactions, critical for solid-state stability .
Core Heterocyclic Modifications
- Benzothiazin vs. Benzothiazole: Compounds in [5] (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides) replace the dihydrobenzothiazinone core with a benzothiazole ring.
- Trifluoromethyl Positioning : The 6-trifluoromethyl group in the benzothiazin core (common across analogs) contributes to metabolic stability and hydrophobic interactions in drug-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
